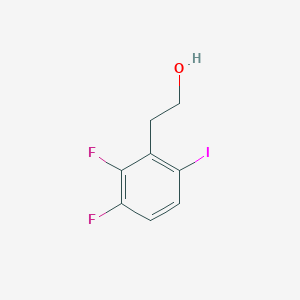
6-Iodo-2,3-difluorobenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2,3-difluorobenzeneethanol is an organic compound with the molecular formula C8H7F2IO. It is characterized by the presence of iodine, fluorine, and hydroxyl functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 6-Iodo-2,3-difluorobenzeneethanol may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve the desired product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-2,3-difluorobenzeneethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
6-Iodo-2,3-difluorobenzeneethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Iodo-2,3-difluorobenzeneethanol involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects on biological pathways . The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Iodo-2,3-difluorobenzene: Lacks the ethanol group, making it less versatile in certain reactions.
2,3-Difluorobenzeneethanol: Lacks the iodine atom, which can affect its reactivity and applications.
6-Iodo-2-fluorobenzeneethanol: Contains only one fluorine atom, which may alter its chemical properties.
Uniqueness
6-Iodo-2,3-difluorobenzeneethanol is unique due to the combination of iodine, fluorine, and hydroxyl functional groups.
Propiedades
Fórmula molecular |
C8H7F2IO |
|---|---|
Peso molecular |
284.04 g/mol |
Nombre IUPAC |
2-(2,3-difluoro-6-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7F2IO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,12H,3-4H2 |
Clave InChI |
MWIQTECJGGLYFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)F)CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















